![molecular formula C14H17N B12874826 (3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a complex organic compound that belongs to the class of cyclopenta[b]pyrroles This compound is characterized by its unique hexahydro structure and the presence of an o-tolyl group, which is a methyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can be achieved through multicomponent reactions, which are highly efficient and environmentally friendly. One common method involves the use of isocyanide-based multicomponent reactions (I-MCRs). These reactions are typically carried out in a one-pot domino procedure, which simplifies the process and reduces waste .
Industrial Production Methods
Industrial production of this compound may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate the coupling reactions required for its synthesis. These catalysts are known for their efficiency and ability to produce high yields of the desired product .
化学反応の分析
Types of Reactions
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
科学的研究の応用
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials .
作用機序
The mechanism of action of (3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact mechanism can vary and is often studied using various biochemical and biophysical techniques .
類似化合物との比較
Similar Compounds
Pyrrole: A simpler structure with a five-membered ring containing one nitrogen atom.
Cyclopenta[b]pyrrole: Similar to the target compound but lacks the hexahydro structure and o-tolyl group.
o-Tolyl benzonitrile: Contains the o-tolyl group but has a different core structure .
Uniqueness
(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is unique due to its hexahydro structure and the presence of the o-tolyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H17N |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
(3aR,6aR)-2-(2-methylphenyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13(11)15-14/h2-3,5,7,11,13H,4,6,8-9H2,1H3/t11-,13-/m1/s1 |
InChIキー |
LXGKETNUJPTPFY-DGCLKSJQSA-N |
異性体SMILES |
CC1=CC=CC=C1C2=N[C@@H]3CCC[C@@H]3C2 |
正規SMILES |
CC1=CC=CC=C1C2=NC3CCCC3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
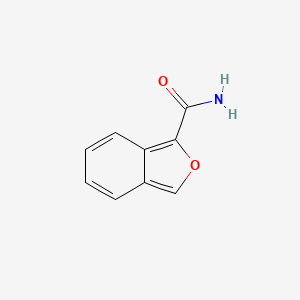
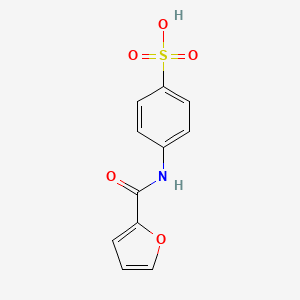
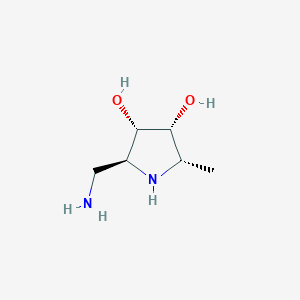
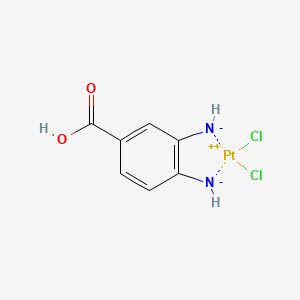
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
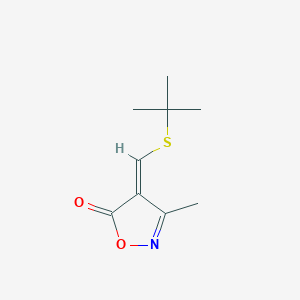
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)

![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)

